molecular formula C21H23N3OS2 B11623702 2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide

2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide

Cat. No.: B11623702
M. Wt: 397.6 g/mol
InChI Key: ZTJONEHECVIMIG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide is a complex organic compound with a unique structure that includes a benzothieno pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the sulfanyl group and the phenyl ring. The final step involves the formation of the propanamide moiety. Common reagents used in these reactions include various halides, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-phenylpropanamide
  • 2,2-dimethyl-N-(3-methylphenyl)propanamide
  • 4,6-dimethyl-2-pyrimidinamine

Uniqueness

Compared to similar compounds, 2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide stands out due to its unique benzothieno pyrimidine core and the presence of the sulfanyl group

Properties

Molecular Formula

C21H23N3OS2

Molecular Weight

397.6 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]propanamide

InChI

InChI=1S/C21H23N3OS2/c1-21(2,3)20(25)24-14-9-5-7-11-16(14)27-19-17-13-8-4-6-10-15(13)26-18(17)22-12-23-19/h5,7,9,11-12H,4,6,8,10H2,1-3H3,(H,24,25)

InChI Key

ZTJONEHECVIMIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1SC2=NC=NC3=C2C4=C(S3)CCCC4

Origin of Product

United States

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